4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in various pharmacological applications, including anticancer and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C23H23N5 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23N5/c1-3-7-18(8-4-1)15-19-11-13-27(14-12-19)22-21-16-26-28(23(21)25-17-24-22)20-9-5-2-6-10-20/h1-10,16-17,19H,11-15H2 |
InChI Key |
BHSPANLKZGVOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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